Berteroin

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Berteroin wurde ausgiebig auf seine entzündungshemmenden und krebshemmenden Eigenschaften untersucht . In der Chemie wird es als Reagenz für die Synthese anderer Isothiocyanate verwendet. In der Biologie und Medizin hat this compound das Potenzial gezeigt, Entzündungen zu reduzieren, indem die Produktion von proinflammatorischen Zytokinen und Mediatoren gehemmt wird . Es wurde auch auf seine Rolle in der Krebsprävention untersucht, indem es die Apoptose in Krebszellen induziert .

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die Hemmung des Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB)-Signalwegs . Es hemmt den Abbau von Inhibitor of kappa B alpha (IκBα) und verhindert die Translokation von NF-κB in den Zellkern, wodurch die Expression von proinflammatorischen Genen reduziert wird . Zusätzlich erhöht this compound die Expression von antioxidativen Enzymen wie Hämoxygenase-1 (HO-1) und NAD(P)H-Chinon-Dehydrogenase 1 (NQO1), die zur Reduzierung von oxidativem Stress beitragen .

Wirkmechanismus

Target of Action

Berteroin, a sulforaphane analog present in cruciferous vegetables , primarily targets inflammatory mediators and pro-inflammatory cytokines in cells . It also targets chemokines and adhesion molecules involved in inflammatory cell infiltration and retention .

Mode of Action

This compound interacts with its targets to exert anti-inflammatory effects. It inhibits the degradation of inhibitor of κBα (IκBα) and the translocation of nuclear factor-κB p65 to the nucleus, thereby reducing DNA binding activity . It also suppresses the degradation of IL-1 receptor-associated kinase and the phosphorylation of transforming growth factor β activated kinase-1 . Furthermore, it inhibits the phosphorylation of p38 MAPK , ERK1/2 , and AKT .

Biochemical Pathways

This compound affects the NF-κB pathway , a key regulator of immune responses to infection . By suppressing this pathway, it decreases the production of inflammatory mediators . It also influences the AKT and ERK1/2 pathways, which are involved in cell survival and proliferation .

Result of Action

This compound’s action results in potent anti-inflammatory effects. It decreases the release of inflammatory mediators and pro-inflammatory cytokines . It also suppresses edema formation and down-regulates iNOS and COX-2 expression . Additionally, it increases the expression of antioxidant enzymes, potentially decreasing local reactive oxygen species (ROS) production .

Biochemische Analyse

Biochemical Properties

Berteroin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been observed to inhibit the phosphorylation of IκB kinase (IKK)- α/ β, nuclear factor (NF)- κB p65, and IκB- α and degradation of IκB- α in the NF-κB pathway induced by IL-1 β or TNF- α stimulation .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound suppressed interleukin (IL)-1β or tumor necrosis factor (TNF)-α-induced chemokines production and intercellular adhesion molecule (ICAM)-1 expression in human periodontal ligament cells (HPDLCs) .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the NF-κB pathway, which is crucial for the production of inflammatory mediators .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Berteroin kann durch die Reaktion von 5-Methylthiopentylamin mit Thiophosgen synthetisiert werden. Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen statt, um einen Abbau der Isothiocyanatgruppe zu verhindern. Die Reaktion lautet wie folgt:

5-Methylthiopentylamin+Thiophosgen→5-Methylthiopentyl Isothiocyanat (this compound)

Industrielle Herstellungsverfahren: Die industrielle Produktion von this compound erfolgt durch die Extraktion aus Kreuzblütlern, wo es natürlich vorkommt. Das Extraktionsverfahren umfasst die Mazeration des Pflanzenmaterials, gefolgt von einer Lösungsmittelextraktion und Reinigung unter Verwendung chromatographischer Techniken .

Arten von Reaktionen:

Oxidation: this compound kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, wodurch Sulfoxide und Sulfone gebildet werden.

Reduktion: Die Reduktion von this compound kann zur Bildung von Thiolen führen.

Substitution: this compound kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Isothiocyanatgruppe durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure in einem organischen Lösungsmittel.

Reduktion: Lithiumaluminiumhydrid oder Natriumborhydrid in einem geeigneten Lösungsmittel.

Substitution: Nukleophile wie Amine oder Alkohole unter milden Bedingungen.

Hauptprodukte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Thiole.

Substitution: Entsprechende substituierte Isothiocyanate.

Vergleich Mit ähnlichen Verbindungen

Berteroin ähnelt anderen Isothiocyanaten wie Sulforaphan und Phenethylisothiocyanat. Es ist einzigartig durch das Vorhandensein einer Methylthiogruppe, die seine entzündungshemmenden und krebshemmenden Eigenschaften verstärkt .

Ähnliche Verbindungen:

- Sulforaphan

- Phenethylisothiocyanat

- Allylisothiocyanat

Die einzigartige Struktur von this compound ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen und Signalwegen zu interagieren, was es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

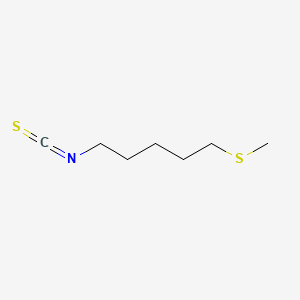

IUPAC Name |

1-isothiocyanato-5-methylsulfanylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NS2/c1-10-6-4-2-3-5-8-7-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBVIMVJTUQNSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196119 | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Penetrating raddish-like aroma | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.055-1.061 (20°) | |

| Record name | 5-(Methylthio)pentyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1874/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4430-42-6 | |

| Record name | Berteroin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berteroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berteroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERTEROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0K74BW6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Berteroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.